SMAP-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

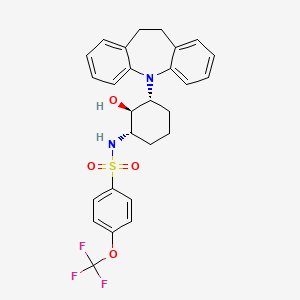

SMAP-2, également connu sous le nom de DT-1154, est un activateur de la protéine phosphatase 2A (PP2A) biodisponible par voie orale. Ce composé se lie à la sous-unité d'échafaudage PP2A Aα, provoquant des changements conformationnels dans la PP2A. Il a montré un potentiel dans l'inhibition de la croissance des cancers du poumon mutants KRAS .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du SMAP-2 implique la préparation d'une liqueur mère en dissolvant 2 mg du composé dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 mg/mL . La solubilité du this compound dans diverses formulations comprend 7,5 mg/mL dans un mélange de 10 % de DMSO, 40 % de polyéthylène glycol 300 (PEG300), 5 % de Tween80 et 45 % de solution saline .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas largement documentées. le composé est disponible à des fins de recherche en diverses quantités, ce qui indique qu'il est synthétisé et purifié dans des conditions de laboratoire contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : Le SMAP-2 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La stabilité et la solubilité du composé sont influencées par ces réactions, en particulier en solution .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent le DMSO, le PEG300 et le Tween80. Les conditions de ces réactions impliquent généralement des températures contrôlées et des milieux de solvants pour maintenir la stabilité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound ne sont pas explicitement documentés. l'interaction du composé avec la PP2A suggère qu'il peut produire des protéines déphosphorylées en raison de son activation de la phosphatase .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil de recherche pour étudier l'activation de la protéine phosphatase. En biologie et en médecine, le this compound a montré un potentiel dans l'inhibition de la croissance des cancers du poumon mutants KRAS et la réduction de la viabilité cellulaire dans les lignées cellulaires d'adénocarcinome ductal pancréatique . De plus, il a été étudié pour ses effets sur les anévrismes de l'aorte abdominale et la dilatation aortique chez les modèles animaux .

Mécanisme d'action

Le this compound exerce ses effets en se liant à la sous-unité d'échafaudage PP2A Aα, provoquant des changements conformationnels dans la PP2A. Cette activation de la PP2A conduit à la déphosphorylation de diverses protéines, inhibant de multiples voies de signalisation oncogénique. En particulier, il a été démontré que le this compound diminuait la viabilité cellulaire et la clonogénicité, induisait l'apoptose et déstabilisait le récepteur des androgènes dans le cancer de la prostate résistant à la castration .

Applications De Recherche Scientifique

SMAP-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a research tool to study protein phosphatase activation. In biology and medicine, this compound has shown potential in inhibiting the growth of KRAS-mutant lung cancers and reducing cell viability in pancreatic ductal adenocarcinoma cell lines . Additionally, it has been studied for its effects on abdominal aortic aneurysms and aortic dilation in animal models .

Mécanisme D'action

SMAP-2 exerts its effects by binding to the PP2A Aα scaffold subunit, driving conformational changes in PP2A. This activation of PP2A leads to the dephosphorylation of various proteins, inhibiting multiple oncogenic signaling pathways. In particular, this compound has been shown to decrease cellular viability and clonogenicity, induce apoptosis, and destabilize the androgen receptor in castration-resistant prostate cancer .

Comparaison Avec Des Composés Similaires

Le SMAP-2 est unique en sa capacité à activer la PP2A et à inhiber la croissance des cancers du poumon mutants KRAS. Des composés similaires comprennent d'autres activateurs de la PP2A de petite molécule, tels que le DT-1154. Le this compound se distingue par sa biodisponibilité orale et son activité anticancéreuse puissante .

Liste des composés similaires :- DT-1154

- CX08005 (inhibiteur de la protéine tyrosine phosphatase 1B)

- PTP1B-IN-22 (inhibiteur de la protéine tyrosine phosphatase 1B)

- h-NTPDase8-IN-1 (inhibiteur d'aminosulfonylbenzamide)

- Managlinat dialanetil (inhibiteur de la fructose 1,6-bisphosphatase)

- (-)-p-Bromotetramisole Oxalate (inhibiteur de la phosphatase alcaline)

- Suramin Sodium Salt (polysulfonated naphthylurea with potential antineoplastic activity)

Propriétés

IUPAC Name |

N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVKTCLBCCAFIS-HDYLNDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2476667.png)

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2476673.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2476677.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2476680.png)

![7-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2476681.png)

![N-(2,5-dimethylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2476683.png)

![2-{3-[(Pyridin-3-yloxy)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2476684.png)

![n-[(2,5-Dihydrothiophen-3-yl)methyl]-n-methylprop-2-enamide](/img/structure/B2476687.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2476690.png)